3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable chromen-2-one derivative under specific conditions . The reaction typically requires a solvent such as chloroform or ethyl acetate and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . This compound’s effects are mediated through its ability to alter cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine core structure and exhibits similar chemical properties.
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: Another compound with a fluorophenylpiperazine moiety, used as a poly ADP-ribose polymerase-1 inhibitor.
Uniqueness
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromen-2-one backbone, coupled with the fluorophenylpiperazine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6/c1-30-18-12-16(25(28)29)10-13-11-17(21(27)31-19(13)18)20(26)24-8-6-23(7-9-24)15-4-2-14(22)3-5-15/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFFSJHVNKQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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